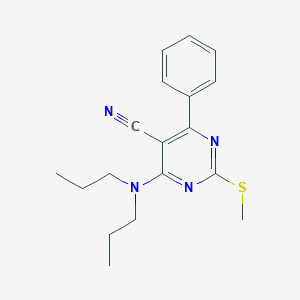
Ethyl 4-(cyclohexylamino)-6-ethoxy-3-quinolinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-(cyclohexylamino)-6-ethoxy-3-quinolinecarboxylate, also known as ECEQ, is a chemical compound that has gained attention in scientific research due to its potential pharmacological effects. ECEQ belongs to the quinoline family of compounds and has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of Ethyl 4-(cyclohexylamino)-6-ethoxy-3-quinolinecarboxylate is not fully understood, but studies have suggested that it may act by inhibiting bacterial DNA synthesis and disrupting bacterial cell membranes. Ethyl 4-(cyclohexylamino)-6-ethoxy-3-quinolinecarboxylate has also been found to induce apoptosis in cancer cells and inhibit the production of inflammatory cytokines.
Biochemical and Physiological Effects:
Ethyl 4-(cyclohexylamino)-6-ethoxy-3-quinolinecarboxylate has been shown to have minimal toxicity in animal studies, with no significant adverse effects observed at therapeutic doses. However, further studies are needed to determine the long-term effects of Ethyl 4-(cyclohexylamino)-6-ethoxy-3-quinolinecarboxylate on human health.
Vorteile Und Einschränkungen Für Laborexperimente
Ethyl 4-(cyclohexylamino)-6-ethoxy-3-quinolinecarboxylate has several advantages for laboratory experiments, including its high potency and selectivity against bacteria and cancer cells. However, Ethyl 4-(cyclohexylamino)-6-ethoxy-3-quinolinecarboxylate has limited solubility in aqueous solutions, which may affect its bioavailability and limit its use in certain experiments.
Zukünftige Richtungen
Future research on Ethyl 4-(cyclohexylamino)-6-ethoxy-3-quinolinecarboxylate could focus on its potential use as a therapeutic agent for various bacterial infections and cancer types. Studies could also investigate the molecular mechanisms underlying its pharmacological effects and explore ways to improve its solubility and bioavailability. Additionally, the development of Ethyl 4-(cyclohexylamino)-6-ethoxy-3-quinolinecarboxylate analogs with improved pharmacological properties could be explored.
Synthesemethoden
Ethyl 4-(cyclohexylamino)-6-ethoxy-3-quinolinecarboxylate has been synthesized using various methods, including the condensation of ethyl 6-ethoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate and cyclohexylamine in the presence of acetic acid. Another method involves the reaction of ethyl 6-ethoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate with cyclohexylamine hydrochloride in the presence of triethylamine. These methods have been reported to yield Ethyl 4-(cyclohexylamino)-6-ethoxy-3-quinolinecarboxylate with high purity and yield.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-(cyclohexylamino)-6-ethoxy-3-quinolinecarboxylate has been investigated for its potential pharmacological effects, including its antimicrobial, antitumor, and anti-inflammatory properties. Studies have shown that Ethyl 4-(cyclohexylamino)-6-ethoxy-3-quinolinecarboxylate exhibits potent activity against various bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis. Ethyl 4-(cyclohexylamino)-6-ethoxy-3-quinolinecarboxylate has also been found to inhibit the growth of cancer cells and reduce inflammation in animal models.
Eigenschaften
Produktname |
Ethyl 4-(cyclohexylamino)-6-ethoxy-3-quinolinecarboxylate |
|---|---|
Molekularformel |
C20H26N2O3 |
Molekulargewicht |
342.4 g/mol |
IUPAC-Name |
ethyl 4-(cyclohexylamino)-6-ethoxyquinoline-3-carboxylate |
InChI |
InChI=1S/C20H26N2O3/c1-3-24-15-10-11-18-16(12-15)19(22-14-8-6-5-7-9-14)17(13-21-18)20(23)25-4-2/h10-14H,3-9H2,1-2H3,(H,21,22) |
InChI-Schlüssel |
SUQYWJFPMXSAJL-UHFFFAOYSA-N |
SMILES |
CCOC1=CC2=C(C(=CN=C2C=C1)C(=O)OCC)NC3CCCCC3 |
Kanonische SMILES |
CCOC1=CC2=C(C(=CN=C2C=C1)C(=O)OCC)NC3CCCCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2,2,2-trifluoro-N-[5-methyl-4-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B253900.png)




![4-[(2-Methoxyethyl)amino]-2-(methylthio)-6-phenylpyrimidine-5-carbonitrile](/img/structure/B253909.png)
![4-[(3-Hydroxypropyl)amino]-2-(methylthio)-6-phenylpyrimidine-5-carbonitrile](/img/structure/B253910.png)
![4-[(2-Methoxy-5-methylphenyl)amino]-2-(methylthio)-6-phenylpyrimidine-5-carbonitrile](/img/structure/B253911.png)
![2-[4-(7-cyano-6-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazin-8-yl)phenoxy]-N,N-diethylacetamide](/img/structure/B253912.png)
![8-(4-tert-butylphenyl)-6-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carbonitrile](/img/structure/B253913.png)
![6-oxo-8-phenyl-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carbonitrile](/img/structure/B253914.png)

![N-(4-bromophenyl)-2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]propanamide](/img/structure/B253922.png)